

Application Note: A High-Yield Protocol for the Synthesis of Perindopril Erbumine

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Compound of Interest

Compound Name: (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.^[1] It is a pro-drug, metabolized in vivo to its active form, perindoprilat.^[1] The synthesis of perindopril, particularly its stable tert-butylamine salt, perindopril erbumine, requires a high degree of purity and efficiency to be viable for industrial-scale production. This document outlines a robust and high-yield protocol for the synthesis of perindopril, focusing on the key coupling reaction between its primary intermediates, followed by deprotection and salt formation. The described method is designed to minimize impurity formation and maximize yield, resulting in a final product suitable for pharmaceutical use.^{[2][3]}

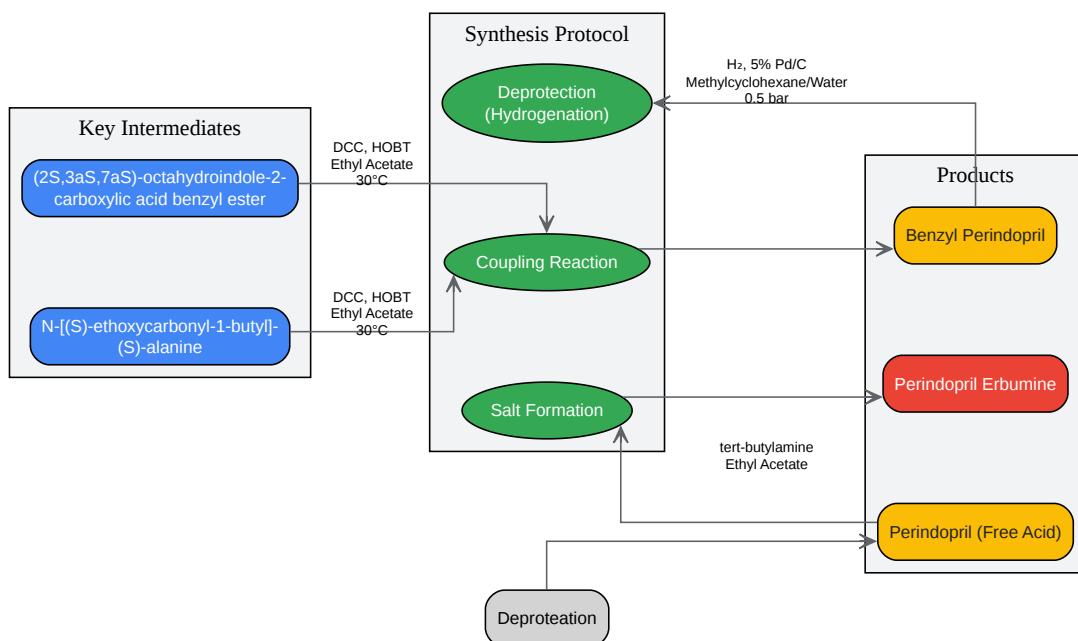
The key intermediates for this synthesis are (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine. The overall synthetic strategy involves a peptide-like coupling of these two fragments, followed by the removal of a benzyl protecting group via catalytic hydrogenation to yield the perindopril free acid, which is then converted to the erbumine salt.^{[2][4]}

Overall Synthesis Workflow

The synthesis of Perindopril Erbumine from its key intermediates can be summarized in three primary stages:

- Coupling Reaction: Formation of a peptide bond between (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.
- Deprotection (Debenzylation): Removal of the benzyl protecting group from the carboxylic acid of the indole moiety via catalytic hydrogenation.
- Salt Formation: Reaction of the perindopril free acid with tert-butylamine to form the stable and crystalline perindopril erbumine salt.

The following diagram illustrates the logical flow of this synthetic protocol.



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Caption: Workflow for the synthesis of Perindopril Erbumine.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of perindopril erbumine from its intermediates.

This step involves the formation of the peptide bond between the two key intermediates using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) as coupling agents.[2]

- Reagents and Materials:

- (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate
- N-[(S)-ethoxycarbonyl-1-butyl]- (S)-alanine
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBT)
- Triethylamine
- Ethyl acetate
- Reaction vessel with stirring mechanism and temperature control

- Procedure:

- Charge the reactor with 1.0 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, 4.6 L of ethyl acetate, and 0.06 kg of triethylamine.
- Stir the mixture for 10 minutes at ambient temperature.
- Add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]- (S)-alanine, 0.15 kg of 1-hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide to the reaction mixture.
- Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.
- After the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.
- Filter the mixture to remove the precipitated DCU.
- Wash the filtrate with a saturated sodium bicarbonate solution and then with water.[5]

- Evaporate the organic solvent under vacuum to yield the crude Benzyl Perindopril as an oil or residue.

This protocol describes the catalytic hydrogenation to remove the benzyl protecting group.[2][3]

- Reagents and Materials:

- Benzyl Perindopril (from Protocol 1)
- 5% Palladium on Carbon (Pd/C) catalyst
- Methylcyclohexane
- Purified Water
- Hydrogenator

- Procedure:

- Dissolve 1.0 kg of the residue obtained from the preceding step in 1.0 L of methylcyclohexane.
- Transfer the solution to a suitable hydrogenator.
- Add a suspension of 0.13 kg of 5% Pd/C in 0.4 L of methylcyclohexane to the hydrogenator.
- Add 3.2 L of water to the mixture.
- Pressurize the hydrogenator with hydrogen gas to 0.5 bar.
- Maintain the reaction at a temperature between 15°C and 30°C, with stirring, until the theoretical amount of hydrogen has been absorbed.
- Once the reaction is complete, remove the catalyst by filtration.
- Separate the aqueous phase from the filtrate and wash it with methylcyclohexane to remove organic impurities.

- Lyophilize (freeze-dry) the aqueous phase to yield the Perindopril free acid as a solid product.

This final step converts the perindopril free acid into its stable, crystalline tert-butylamine salt.[\[2\]](#)
[\[3\]](#)

- Reagents and Materials:

- Perindopril free acid (from Protocol 2)
- tert-butylamine
- Ethyl acetate
- Crystallization vessel with reflux and cooling capabilities

- Procedure:

- Dissolve 1.0 kg of the lyophilisate obtained from the preceding step in 14 L of ethyl acetate.
- Add a solution of 0.2 kg of tert-butylamine in 2 L of ethyl acetate to the mixture.
- Heat the resulting suspension to reflux until complete dissolution is achieved.
- Filter the hot solution to remove any particulate matter.
- Cool the clear solution to a temperature of 15-20°C with stirring to induce crystallization.
- Filter the resulting precipitate.
- Wash the filter cake with a small amount of cold ethyl acetate.
- Dry the solid under vacuum to yield the final Perindopril Erbumine product.

Data Summary

The efficiency of this synthetic protocol is demonstrated by the high yields and excellent purity achieved in each step.

Step	Product	Typical Yield	Purity Specification
1. Coupling	Benzyl Perindopril	92%	-
2. Deprotection	Perindopril (Free Acid)	94%	Impurity II < 0.2%, Impurity III < 0.1% ^[2] ^[3]
3. Salt Formation	Perindopril Erbumine	95%	Conforms to pharmaceutical standards

Note: Impurity levels are based on specific related substances as defined in relevant pharmacopeias and patents.^[2]^[3] The use of dicyclohexylamine salt formation can also be employed as a purification method to reduce specific diastereomeric impurities.^[6]

Conclusion

The protocol detailed herein provides a comprehensive and efficient method for the industrial synthesis of high-purity perindopril erbumine. By carefully controlling reaction conditions and employing effective purification strategies, this process consistently delivers high yields, achieving over 82% overall yield from the benzyl ester intermediate. The clear, step-by-step instructions and defined parameters make this protocol highly reproducible and scalable for drug development and manufacturing professionals.

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